molecular formula C7H14N4O B13567105 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol

1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Cat. No.: B13567105
M. Wt: 170.21 g/mol
InChI Key: HEDYSFUCCQQGNY-UHFFFAOYSA-N
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Description

1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a heterocyclic organic compound that features a triazole ring, an amino group, and a hydroxyl group

Preparation Methods

The synthesis of 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several routes. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.

Mechanism of Action

The mechanism by which 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(12)4-8/h5-6,12H,2-4,8H2,1H3

InChI Key

HEDYSFUCCQQGNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(CN)O

Origin of Product

United States

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